(-)-Indolactam V-d8
Description
Properties
Molecular Formula |
C₁₇H₁₅D₈N₃O₂ |
|---|---|
Molecular Weight |
309.43 |
Synonyms |
(2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one-d8; |
Origin of Product |
United States |
Synthetic Methodologies for Indolactam V and Analogues
Total Synthesis Approaches
Total synthesis provides a means to access not only the natural product itself but also analogues for structure-activity relationship studies. Various strategies have been developed, highlighting different key bond formations and cyclization tactics.
Maintaining the correct stereochemistry is crucial for the biological activity of (-)-Indolactam V. nsf.gov Syntheses often start from chiral building blocks, such as amino acids, to ensure the desired stereochemical outcome.
An enantiospecific total synthesis of (-)-Indolactam V and related alkaloids has been reported, starting from readily available materials. nih.govrsc.org This approach ensures the correct stereochemistry is carried through from the beginning.
One stereospecific synthesis begins with tryptophan methyl ester, proceeding in seven steps. rsc.orgrsc.orgrsc.org Key transformations include a photocyclization and a nitrene-mediated ring expansion to form the nine-membered ring, followed by a stereoselective reduction of an imine bond. rsc.orgrsc.org
Another strategy achieved the synthesis of (-)-epi-indolactam V, an epimer of the natural product, through a stereoselective intramolecular Buchwald-Hartwig C-N coupling reaction. researchgate.netnih.govacs.orgfigshare.com The stereoselectivity of this cyclization is attributed to the minimization of allylic strain in the transition state. researchgate.netnih.govacs.orgfigshare.com
Modular and divergent syntheses are highly valuable as they allow for the creation of a library of related compounds from a common intermediate. This is particularly useful for exploring the structure-activity relationships of indolactam analogues.
A concise, eight-step modular total synthesis of (-)-Indolactam V has been developed. chemistryviews.orgacs.org This strategy allows for the introduction of diverse hydrophobic groups by varying the amino acid building blocks, providing a platform for creating diverse indolactam scaffolds. chemistryviews.orgacs.org
A divergent approach has been successfully employed to synthesize not only (-)-Indolactam V but also other C7-substituted indolactam alkaloids like (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2. nih.govrsc.org The synthesis of (-)-Indolactam V sets the stage for late-stage C7-functionalization via sp²–sp³ cross-coupling reactions on a common derivative. nih.govrsc.org
The construction of the unique nine-membered macrocycle and the connection of the amino acid fragment to the indole (B1671886) core are the most critical steps in the synthesis of (-)-Indolactam V. Chemists have employed a range of powerful reactions to achieve this.
Copper-Catalyzed Amino Acid Arylation: This method has proven efficient for creating the crucial C4–N bond between the indole ring and the valine residue. chemistryviews.orgacs.orgnsf.govthieme-connect.com An Ullmann-type coupling using copper(I) iodide and cesium carbonate can effectively link a 4-bromoindole (B15604) derivative with an amino acid. acs.orgnsf.govthieme-connect.com This modular approach is applicable to a range of hydrophobic amino acids. acs.orgresearchgate.net
Palladium-Catalyzed Cyclizations: Intramolecular N-arylation reactions catalyzed by palladium complexes are a key strategy for forming the nine-membered lactam ring. researchgate.netnih.govacs.org The Buchwald-Hartwig amination, for instance, has been used to forge the macrocycle, although it can be a challenging ring closure to achieve. researchgate.netnih.govmdpi.com The success of this reaction often depends on the specific ligand, base, and solvent system used, with palladacycle precatalysts based on ligands like XPhos showing good results. researchgate.netmdpi.com
Intramolecular Cyclizations: Besides metal-catalyzed methods, other intramolecular cyclizations are central to forming the indolactam skeleton.
An intramolecular conjugate addition was used to build the flexible nine-membered ring in a strategy that also featured a distortion-controlled indolyne functionalization to establish the C4–N linkage. nih.govrsc.org
A Lewis acid-mediated macrocyclization, using zirconium tetrachloride, effectively promotes the ring closure of a dehydroamino acid precursor to form the nine-membered ring as a single diastereoisomer. nsf.govthieme-connect.com
Photocyclization of a dichloroamide derivative is a key step in a stereospecific synthesis route. rsc.orgrsc.org
Friedel-Crafts-type alkylations have also been explored, where the indole C3 position acts as a nucleophile to close the macrocycle. beilstein-journals.orgacs.org
| Key Reaction | Catalyst/Reagent | Purpose | Reference(s) |
| Copper-Catalyzed N-Arylation | CuI / Cs₂CO₃ | Forms the C4-N bond between indole and amino acid | acs.orgnsf.govthieme-connect.com |
| Intramolecular N-Arylation | Palladium Precatalyst / XPhos | Forms the 9-membered lactam ring | researchgate.netnih.govmdpi.com |
| Intramolecular Conjugate Addition | CsF | Forms the 9-membered lactam ring | nih.govrsc.org |
| Lewis Acid-Mediated Cyclization | ZrCl₄ | Forms the 9-membered lactam ring | nsf.govthieme-connect.com |
| Photocyclization | UV light | Forms a tricyclic intermediate | rsc.orgrsc.org |
Modular and Divergent Synthetic Strategies
Semisynthesis and Derivatization Strategies
Starting from (-)-Indolactam V or a close precursor, semisynthetic modifications allow for the targeted alteration of the molecule to probe its biological function and develop new analogues.
The indole ring, particularly at the C6 and C7 positions, is a common site for modification to create analogues with altered properties.
Late-stage sp²–sp³ cross-coupling reactions on a derivative of (-)-Indolactam V have been used to introduce substituents at the C7 position, leading to the synthesis of other natural products like lyngbyatoxin A and pendolmycin. nih.govrsc.org
Bacterial prenyltransferases have been shown to catalyze the "reverse" prenylation of (-)-Indolactam V at the C7 position of the indole ring with prenyl pyrophosphates of varying lengths (C5 to C25). nih.gov Structure-based engineering of these enzymes can even alter the regioselectivity to produce novel unnatural indolactams. nih.gov
To investigate the effect of hydrophobic substituents at the C6 position, (-)-6-n-octyl-indolactam-V was synthesized from (-)-6-bromo-indolactam-V using a palladium-catalyzed coupling reaction. tandfonline.com The bromo-precursor was obtained through microbial conversion. tandfonline.com
The conformation of the nine-membered lactam ring is critical for biological activity. nsf.govacs.org Modifications to this ring can lock it into specific conformations, helping to identify the biologically active form.
Stereochemical Control and Isomer Generation
The absolute stereochemistry of (-)-Indolactam V is crucial for its potent biological activity, particularly its ability to activate protein kinase C (PKC). stemcell.comhellobio.comselleckchem.com Synthetic strategies, therefore, place a heavy emphasis on controlling the configuration at the key stereocenters.
Several synthetic routes commence from chiral starting materials, such as L-tryptophan, to incorporate one of the stereocenters from the outset. rsc.orgrsc.orgrsc.org However, the creation of the second stereocenter and the construction of the nine-membered ring often lead to the formation of diastereomers. For instance, a 7-step synthesis starting from tryptophan methyl ester involves a key photocyclization step that can produce isomeric azocinoindoles. rsc.orgrsc.org The subsequent steps must proceed with high stereoselectivity to yield the desired final product.
One of the significant challenges is controlling the stereochemistry at the C9 position (using the standard numbering for this scaffold). In some syntheses, the cyclization to form the nine-membered ring can result in the undesired epimer at this position. For example, a strategy utilizing an indolyne functionalization reaction to form the key C4-N linkage initially set the C9 stereocenter with complete diastereoselectivity, but in the undesired configuration. scispace.comnih.gov This necessitated a subsequent epimerization step to invert the stereocenter to the natural configuration. This epimerization is often achieved under basic conditions, such as treatment with sodium bicarbonate (NaHCO₃) in methanol (B129727), which can convert the undesired isomer into a mixture containing the desired epimer. nih.govtandfonline.com
The stereochemical outcome of key reactions is often dictated by the conformational preferences of intermediates. In one reported synthesis, the stereoselective reduction of an imine bond was crucial. rsc.org The approach of the reducing agent, sodium borohydride, was directed by the steric hindrance of the molecule's conformation, leading preferentially to the formation of (-)-demethylindolactam V, which has the correct natural stereochemistry. rsc.org
Similarly, palladium-catalyzed intramolecular N-arylation strategies, such as the Buchwald-Hartwig reaction, have been employed to construct the nine-membered lactam ring. The stereoselectivity in this cyclization is rationalized by the minimization of allylic strain in the transition state of the palladium-amido complex, which favors the formation of one stereoisomer over another. acs.orgfigshare.com
Researchers have also developed concise synthetic routes specifically designed to access all four possible stereoisomers of Indolactam V. nsf.gov This allows for a thorough investigation of how each stereoisomer interacts with biological targets like PKC, highlighting the structural features essential for activity. The ability to generate different isomers is thus not only a challenge to be overcome but also a tool for deeper biological understanding. nsf.gov
Below are data tables summarizing key findings in stereochemical control from various synthetic approaches.
Table 1: Control of C9 Stereochemistry
| Precursor | Reaction | Conditions | Outcome | Reference |
|---|---|---|---|---|
| C9-epi-ester 12 | Epimerization | NaHCO₃, MeOH, 40 °C | Mixture of desired epimer 13 and starting material 12 | nih.gov |
| Desmethylindolactam 8a | N-Methylation | (CH₃)₂SO₄, NaHCO₃, MeOH, 40°C | Mixture of two stereoisomers (10a, 10b) in ~1:1 ratio | tandfonline.com |
| α,β-unsaturated ester 7 | ZrCl₄-mediated cyclization | ZrCl₄ | Single diastereomer (12) with undesired C9 configuration | nih.gov |
Table 2: Key Stereoselective Reactions in Indolactam Synthesis
| Reaction Type | Catalyst/Reagent | Key Feature | Stereochemical Result | Reference |
|---|---|---|---|---|
| Photocyclization | hν (light) | Cyclization of dichloroamide 6 | Formation of isomeric azocinoindoles (16+18) | rsc.orgrsc.org |
| Intramolecular Buchwald–Hartwig C–N Coupling | Palladium catalyst | Cyclization to form 9-membered ring | Stereoselective due to minimization of allylic strain | acs.orgfigshare.com |
| Distortion-controlled indolyne functionalization | CsF | Trapping of indolyne intermediate | Complete diastereoselectivity at C9 (undesired sense) | scispace.comnih.gov |
| Pd-catalyzed indole synthesis | Pd catalyst | Formation of indole ring from 3-nitro-2-iodoaniline | Incorporates C-9 stereocenter from chiral aldehyde | rsc.org |
Biosynthetic Pathways and Enzymatic Mechanisms
Precursors and Intermediate Metabolites in Indolactam Formation
The biosynthetic journey to (-)-Indolactam V commences with simple amino acid building blocks. The primary precursors are L-Tryptophan and L-Valine. These are assembled into a key dipeptide intermediate, which serves as the substrate for the subsequent crucial cyclization step.
Key research findings have identified the specific linear dipeptide as N-methyl-L-valyl-L-tryptophanol. nih.govresearchgate.netresearchgate.net This intermediate is the direct precursor that undergoes the intramolecular C-N bond formation to yield the characteristic indolactam scaffold. acs.orgacs.orgnih.gov Additionally, studies on Streptomyces blastmyceticum have isolated related compounds, such as (-)-14-O-malonylindolactam-V, suggesting it may be a storage conjugate or a direct precursor that can be converted to (-)-Indolactam V. nih.gov
| Precursor/Intermediate | Role in Biosynthesis |
| L-Valine | The first amino acid incorporated by the NRPS. researchgate.netresearchgate.net |
| L-Tryptophan | The second amino acid, providing the indole (B1671886) moiety. researchgate.netresearchgate.net |
| N-methyl-L-valyl-L-tryptophanol | The linear dipeptide substrate for P450-mediated cyclization. nih.govacs.org |
| (-)-14-O-malonylindolactam-V | A potential precursor or conjugate of (-)-Indolactam V. nih.gov |
Nonribosomal Peptide Synthetase (NRPS) Involvement
The assembly of the dipeptide precursor is not performed by ribosomes but by a large, modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). nih.govuio.no In the biosynthetic pathways for indolactam-containing compounds like teleocidins and lyngbyatoxin, the NRPS enzymes (named TleA or LtxA in different organisms) are responsible for selecting, activating, and linking the precursor amino acids. researchgate.net
The NRPS modules possess distinct domains that carry out specific functions in a stepwise fashion:
Adenylation (A) Domain: Selects the specific amino acid (L-Valine or L-Tryptophan) and activates it as an aminoacyl adenylate.
Thiolation (T) Domain: Covalently tethers the activated amino acid to the enzyme via a phosphopantetheinyl arm.
Condensation (C) Domain: Catalyzes the formation of the peptide bond between the enzyme-tethered amino acids.
Methyltransferase (MT) Domain: Adds a methyl group to the nitrogen of the valine residue. researchgate.net
Reductase (R) Domain: Reduces the C-terminal thioester of the completed dipeptide to an alcohol, forming N-methyl-L-valyl-L-tryptophanol. researchgate.net
Research has shown that these NRPS enzymes can exhibit a degree of flexibility. For instance, the LtxA synthetase has been observed to accept amino acids other than valine, such as isoleucine and leucine, leading to the formation of different indolactam analogues. researchgate.netnih.gov
Cytochrome P450 Oxidases in Indolactam Scaffold Formation
The defining step in the biosynthesis of (-)-Indolactam V is the formation of the indole-fused nine-membered lactam ring. acs.org This challenging intramolecular C-N bond formation is catalyzed by a specific class of Cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.net Several homologous P450 enzymes that perform this reaction have been identified in different species, including TleB, LtxB, and HinD. nih.govacs.org
These enzymes catalyze the oxidative cyclization of the linear dipeptide precursor, N-methyl-L-valyl-L-tryptophanol, to yield the indolactam scaffold. researchgate.net The precise mechanism of this P450-catalyzed reaction has been a subject of significant investigation. Early hypotheses suggested a pathway involving the epoxidation of the indole ring, followed by a nucleophilic attack from the amine group. nih.govacs.org However, more recent mechanistic and structural characterizations, including computational studies, strongly support a diradical-based mechanism. researchgate.netacs.orgnih.gov This proposed mechanism involves:
Hydrogen Atom Transfer (HAT) from the N1-H of the indole ring to the P450's active ferryl-oxo species (Compound I). acs.orgnih.gov
A second HAT from the N13-H of the peptide side chain to the resulting Fe(IV)-OH species (Compound II). researchgate.net
Subsequent intramolecular diradical coupling to form the C4-N13 bond, thus closing the nine-membered ring. acs.orgnih.gov
Studies have revealed that these P450 enzymes can be promiscuous, accepting various dipeptide analogues to produce novel indolactam scaffolds. researchgate.net
| P450 Enzyme | Producing Organism (Example) | Function |
| TleB | Streptomyces blastmyceticus | Catalyzes intramolecular C-N bond formation. acs.orgresearchgate.net |
| LtxB | Lyngbya majuscula (cyanobacterium) | Catalyzes the oxidation/cyclization of the dipeptide precursor. nih.govresearchgate.net |
| HinD | Streptoalloteichus hindustanus | Homolog of TleB, catalyzes the same C-N ring closure. acs.orgresearchgate.net |
Enzymatic Cyclization and Post-Assembly Modifications
The enzymatic cyclization is the P450-catalyzed intramolecular C-H amination that forges the critical C-N bond, creating the rigid, nine-membered ring structure of indolactam V. researchgate.netacs.org The conformationally flexible side chain of the dipeptide precursor and the large active site of the P450 enzyme are crucial for allowing the necessary conformational changes for the diradical coupling to occur. nih.gov
Following the successful formation of the core (-)-Indolactam V scaffold, further enzymatic modifications can occur, leading to a wider diversity of related natural products. nih.gov These "post-assembly" or "tailoring" reactions are carried out by other enzymes encoded within the biosynthetic gene cluster. For example, a prenyltransferase (LtxC) or a geranyltransferase (TleC) can attach an isoprenoid group to the C-7 position of the indole ring, producing compounds like lyngbyatoxin A or teleocidin A2, respectively. researchgate.netresearchgate.net Another observed modification is the formation of (-)-14-O-acetylindolactam-V, which is thought to derive from the hydrolysis and decarboxylation of a malonylated intermediate. nih.gov These modifications highlight a common strategy in natural product biosynthesis where a core scaffold is generated and then decorated by tailoring enzymes to create a family of structurally related, bioactive molecules.
Molecular Interactions and Cellular Mechanism of Action
Protein Kinase C (PKC) Isozyme Activation and Modulation
(-)-Indolactam V is a well-established activator of the Protein Kinase C (PKC) family of enzymes, which are critical regulators of various cellular processes. caymanchem.commedchemexpress.com PKC isozymes are categorized into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs), based on their structure and activation requirements. kyoto-u.ac.jpmdpi.com (-)-Indolactam V exerts its effects by binding to the regulatory domains of these enzymes, initiating a cascade of downstream signaling events. caymanchem.com
The C1 domain, a cysteine-rich zinc-finger-like motif, is the primary binding site for (-)-Indolactam V within the PKC regulatory region. kyoto-u.ac.jpebi.ac.uk This compound demonstrates high-affinity binding to various PKC isozymes. stemcell.com Research has quantified the binding affinities of (-)-Indolactam V to the C1 domains of several PKC isozymes. For instance, it binds to the α, β, γ, δ, ε, and η isozymes with Ki values of 11, 6, 19, 8, 22, and 16 nM, respectively. stemcell.com
Further detailed studies using surrogate peptides and specific C1 domains have provided more granular data on these interactions. The Ki values for η-CRD2 and γ-CRD2 (surrogate peptides for PKCη and PKCγ) were found to be 3.36 nM and 1.03 µM, respectively. medchemexpress.commedchemexpress.com The dissociation constants (Kd) for various C1 domains are as follows: 5.5 nM for η-C1B, 7.7 nM for ε-C1B, 8.3 nM for δ-C1B, 18.9 nM for β-C1A-long, 20.8 nM for α-C1A-long, 137 nM for β-C1B, and 138 nM for γ-C1A. medchemexpress.commedchemexpress.com
Notably, studies on conformationally restricted analogues of (-)-Indolactam V have revealed selectivity among PKC isozymes. While a cis amide-restricted analogue showed binding constants similar to the parent compound, a trans amide-restricted analogue demonstrated significantly preferential binding to novel PKC isozymes (δ, ε, η, θ). nih.gov This suggests that the conformation of the amide group in (-)-Indolactam V plays a crucial role in its interaction with different PKC isozymes. nih.gov
Table 1: Binding Affinities of (-)-Indolactam V to PKC Isozymes
| PKC Isozyme/Domain | Binding Affinity (Ki/Kd) | Reference |
|---|---|---|
| PKCα | Ki: 11 nM | stemcell.com |
| PKCβ | Ki: 6 nM | stemcell.com |
| PKCγ | Ki: 19 nM | stemcell.com |
| PKCδ | Ki: 8 nM | stemcell.com |
| PKCε | Ki: 22 nM | stemcell.com |
| PKCη | Ki: 16 nM | stemcell.com |
| η-CRD2 | Ki: 3.36 nM | medchemexpress.commedchemexpress.com |
| γ-CRD2 | Ki: 1.03 µM | medchemexpress.commedchemexpress.com |
| η-C1B | Kd: 5.5 nM | medchemexpress.commedchemexpress.com |
| ε-C1B | Kd: 7.7 nM | medchemexpress.commedchemexpress.com |
| δ-C1B | Kd: 8.3 nM | medchemexpress.commedchemexpress.com |
| β-C1A-long | Kd: 18.9 nM | medchemexpress.commedchemexpress.com |
| α-C1A-long | Kd: 20.8 nM | medchemexpress.commedchemexpress.com |
| β-C1B | Kd: 137 nM | medchemexpress.commedchemexpress.com |
| γ-C1A | Kd: 138 nM | medchemexpress.commedchemexpress.com |
The binding of (-)-Indolactam V to the C1 domain of PKC induces significant conformational changes in the enzyme. kyoto-u.ac.jp Computational docking studies suggest that (-)-Indolactam V binds to PKC in a specific "cis-twist" conformation, allowing for optimal hydrogen bond interactions. nih.gov This binding event mimics the action of the endogenous activator diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to the plasma membrane. kyoto-u.ac.jpnih.gov This translocation is a critical step in PKC activation, as it brings the enzyme into proximity with its substrates at the cell membrane, allowing it to phosphorylate target proteins and initiate downstream signaling. kyoto-u.ac.jp The hydrophobic groups of (-)-Indolactam V also form specific interactions with conserved hydrophobic residues within the PKC binding site, further stabilizing the complex and contributing to its high binding affinity. nih.gov
Modulation of Cellular Signaling Pathways
The activation of PKC by (-)-Indolactam V has profound effects on various cellular signaling pathways, influencing processes such as cell differentiation, gene expression, and receptor function.
A significant area of research has focused on the role of (-)-Indolactam V in directing the differentiation of stem cells, particularly towards the pancreatic lineage. acs.orgnih.govharvard.edu This small molecule has been identified as a potent inducer of pancreatic progenitor cells from human embryonic stem cells (ESCs). nih.govharvard.edu Pancreatic progenitors are crucial as they give rise to all cell types within the pancreas, including the insulin-producing beta cells that are deficient in type 1 diabetes. acs.org
Studies have shown that treatment with (-)-Indolactam V can direct the differentiation of definitive endoderm into Pdx1-expressing pancreatic progenitors. nih.govharvard.edu This effect is dose-dependent, with an EC50 of 142 nM and optimal efficacy observed at 300 nM. harvard.edu For example, after four days of treatment with 300 nM (-)-Indolactam V, the percentage of Pdx1-expressing cells in mouse ESC-derived definitive endoderm increased from 4% to 50%. harvard.edu Furthermore, (-)-Indolactam V acts synergistically with other growth factors, such as FGF10, to enhance the efficiency of pancreatic progenitor induction. harvard.edu The use of small molecules like (-)-Indolactam V offers a more controlled and potentially more efficient method for directing stem cell differentiation compared to traditional growth factor cocktails. acs.orgharvard.edu
The Hedgehog (Hh) signaling pathway is essential during embryonic development and its aberrant activation is linked to various cancers. nih.govfrontiersin.orgnih.gov The final effectors of this pathway are the Gli family of transcription factors. nih.govnih.gov Recent research has uncovered a novel role for PKC isozymes as regulators of Gli activity, and by extension, the Hh pathway. nih.gov
(-)-Indolactam V and its analogues have been shown to modulate Gli-mediated transcription. nih.gov By targeting PKC, these compounds can suppress Gli activity, offering a potential therapeutic avenue for cancers driven by aberrant Hh signaling. nih.gov Structure-activity relationship studies of indolactam-based compounds have identified specific structural features that correlate with Gli inhibition, paving the way for the design of more potent and selective Gli antagonists. nih.gov This represents a non-canonical, Smoothened-independent mechanism for modulating the Hedgehog pathway. mdpi.com
(-)-Indolactam V has been demonstrated to be a full activator of PKC that influences the function of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov In SH-SY5Y human neuroblastoma cells, (-)-Indolactam V induces the translocation of PKC to the plasma membrane and displaces the binding of phorbol (B1677699) esters, which are other known PKC activators. nih.gov
The activation of PKC by (-)-Indolactam V leads to a decreased sensitivity of the cells to muscarinic agonist-induced calcium mobilization and a down-regulation of cell surface muscarinic receptors. nih.gov These effects are comparable in magnitude to those induced by the potent phorbol ester tetradecanoyl phorbol acetate (B1210297) (TPA). nih.gov This indicates that PKC activation plays a crucial role in the regulation of muscarinic receptor signaling. nih.gov
Regulation of Gli Transcription Factors and Hedgehog Signaling
Role as a Molecular Probe in Biological Research
The deuterated compound (-)-Indolactam V-d8 serves as a critical molecular tool in biological research, primarily enabling the precise quantitative analysis of its non-deuterated counterpart, (-)-Indolactam V. Its utility as a molecular probe is rooted in the principles of stable isotope dilution and mass spectrometry.
In biological studies, it is often essential to determine the exact concentration of a bioactive small molecule like (-)-Indolactam V within complex biological samples such as cell lysates, tissues, or plasma. This quantification is crucial for understanding pharmacokinetics, cellular uptake, and dose-response relationships at the molecular level. However, the inherent complexity of these biological matrices can interfere with analytical measurements, leading to inaccuracies.
(-)-Indolactam V-d8 is employed as a stable isotope-labeled internal standard (SIL-IS) to overcome these challenges. clearsynth.comscispace.com Since deuterium (B1214612) is a stable (non-radioactive) isotope of hydrogen, (-)-Indolactam V-d8 is chemically almost identical to (-)-Indolactam V. It exhibits the same biological activity as a Protein Kinase C (PKC) activator and has nearly identical physical properties, including solubility and chromatographic retention time. clearsynth.com This chemical similarity ensures that it behaves in the same manner as the non-deuterated analyte during sample preparation, extraction, and analysis, thus accounting for any sample loss or analytical variability. scispace.com
The key difference lies in its mass. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium atoms, resulting in a molecule that is 8 mass units heavier than the parent compound. This mass difference allows a mass spectrometer to distinguish between the analyte ((-)-Indolactam V) and the internal standard ((-)-Indolactam V-d8) with high specificity. iastate.educhromatographyonline.com
In a typical research application, a known quantity of (-)-Indolactam V-d8 is spiked into a biological sample containing an unknown amount of (-)-Indolactam V. The sample is then processed and analyzed, often using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the signal intensity of the analyte to that of the known amount of the internal standard, researchers can calculate the absolute concentration of (-)-Indolactam V in the original sample with high precision and accuracy. clearsynth.com This makes (-)-Indolactam V-d8 an indispensable probe for validating the cellular and molecular mechanisms of its parent compound.
Table 1: Research Data for (-)-Indolactam V-d8 This interactive table summarizes the key properties of (-)-Indolactam V-d8 relevant to its function as a molecular probe.
| Property | Value/Description | Reference |
| Chemical Identity | Deuterium-labeled (-)-Indolactam V | N/A |
| Primary Application | Stable Isotope-Labeled Internal Standard | clearsynth.comscispace.com |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | clearsynth.comscispace.comresearchgate.net |
| Function | Enables precise quantification of (-)-Indolactam V in biological matrices. | clearsynth.com |
| Mechanism | Co-elutes with analyte but is differentiated by mass, correcting for matrix effects and sample loss. | clearsynth.combioanalysis-zone.com |
Table 2: Research Findings on (-)-Indolactam V Target Interaction The use of (-)-Indolactam V-d8 as a probe facilitates the study of the biological activity of (-)-Indolactam V. This table details the binding affinities of the parent compound to various Protein Kinase C (PKC) isozymes, interactions that are quantified using the d8 analog.
| Target Isozyme/Domain | Binding Affinity (Ki / Kd) | Species/System | Reference |
| PKCα | Ki: 11 nM | - | stemcell.com |
| PKCα-C1A-long | Kd: 20.8 nM | - | medchemexpress.comselleckchem.com |
| PKCβ | Ki: 6 nM | - | stemcell.com |
| PKCβ-C1A-long | Kd: 18.9 nM | - | medchemexpress.comselleckchem.com |
| PKCβ-C1B | Kd: 137 nM | - | medchemexpress.comselleckchem.com |
| PKCγ | Ki: 19 nM | - | stemcell.com |
| PKCγ (regulatory domain) | Ki: 1 µM | Rat Brain | caymanchem.com |
| PKCγ-C1A | Kd: 138 nM | - | medchemexpress.comselleckchem.com |
| PKCγ-C1B | Kd: 213 nM | - | medchemexpress.comselleckchem.com |
| PKCδ | Ki: 8 nM | - | stemcell.com |
| PKCδ-C1B | Kd: 8.3 nM | - | medchemexpress.comselleckchem.com |
| PKCε | Ki: 22 nM | - | stemcell.com |
| PKCε-C1B | Kd: 7.7 nM | - | medchemexpress.comselleckchem.com |
| PKCη | Ki: 16 nM | - | stemcell.com |
| PKCη (regulatory domain) | Ki: 3.4 nM | Mouse Skin | caymanchem.com |
| PKCη-C1B | Kd: 5.5 nM | - | medchemexpress.comselleckchem.com |
Structure Activity Relationship Sar Studies of Indolactam Analogues
Impact of Indole (B1671886) Ring Substituents on Biological Activity
Modifications to the indole ring of (-)-Indolactam V have profound effects on the biological activity of the resulting analogues. The position and nature of these substituents are critical determinants of potency and, in some cases, selectivity for different PKC isozymes.
Introduction of a substituent at the N-1 position of the indole ring can lead to a decrease in activity. kyoto-u.ac.jp However, certain substitutions can enhance selectivity towards novel PKC (nPKC) isozymes. kagawa-u.ac.jpresearchgate.net For instance, the addition of a bulky isopropyl group at the N-1 position has been shown to drastically increase selectivity for nPKCs. kagawa-u.ac.jpresearchgate.net Similarly, N-hexyl-substituted indolactam has demonstrated high potency as a Gli antagonist. nih.gov
Substitution at the C2 position of the indole ring generally leads to a loss of activity, which is attributed to steric hindrance at the receptor binding site. kyoto-u.ac.jpkyoto-u.ac.jp Conversely, substituents at the C5 position can cause a conformational change in the molecule, favoring the inactive "sofa" conformer and thereby reducing or abolishing activity. tandfonline.com
The C6 and C7 positions of the indole ring are particularly important for modulating the potency of indolactam analogues. tandfonline.com While (-)-Indolactam V itself, lacking substituents at these positions, is a weaker tumor promoter compared to teleocidins, the introduction of hydrophobic substituents at position C7 significantly enhances biological activities. kyoto-u.ac.jptandfonline.com This enhancement is thought to be due to favorable hydrophobic interactions with the cell membrane, which prolongs the activation of PKC. nih.gov Studies have shown that a hydrophobic substituent at position C6 has a similar enhancing effect on activity as one at position C7. tandfonline.com For example, (-)-6-n-octyl-indolactam-V and (-)-7-n-octyl-indolactam-V exhibit comparable and potent biological activities. tandfonline.com
Recent research has also highlighted the importance of the indole bicyclic skeleton's chemical structure in relation to its biological activity. mdpi.com For instance, the presence of amide or chalcone (B49325) groups at the C2 and/or C3 positions can result in anticancer, anti-coronavirus, and anti-diabetic activities. mdpi.com
| Position of Substitution on Indole Ring | General Effect on Biological Activity | Reference |
|---|---|---|
| N-1 | Generally decreases activity, but certain bulky groups can increase selectivity for nPKCs. | kyoto-u.ac.jpkagawa-u.ac.jpresearchgate.netnih.gov |
| C2 | Abolishes activity due to steric hindrance. | kyoto-u.ac.jpkyoto-u.ac.jp |
| C5 | Causes a conformational change to an inactive form, reducing activity. | tandfonline.com |
| C6 | Hydrophobic substituents enhance activity, similar to C7 substitution. | tandfonline.com |
| C7 | Hydrophobic substituents significantly enhance biological activity. | kyoto-u.ac.jptandfonline.com |
Influence of Lactam Ring Conformation on Target Binding
The nine-membered lactam ring of (-)-Indolactam V is conformationally flexible and can exist in an equilibrium between at least two stable conformers: a "twist" form and a "sofa" form. acs.org This conformational flexibility is a critical factor influencing the molecule's ability to bind to its biological targets, particularly the C1 domains of PKC isozymes. acs.orgnsf.gov The isomerization between the cis and trans amide bond within the lactam ring is a key driver of this conformational change. acs.org
The "twist" conformation, which has a cis-amide bond, is generally considered the biologically active form. kagawa-u.ac.jpacs.orgnih.gov Computational docking studies have shown that (-)-Indolactam V binds to PKC in its cis-twist conformation, allowing for optimal hydrogen bond interactions. nih.gov In contrast, the "sofa" conformation, characterized by a trans-amide bond, is considered inactive. kagawa-u.ac.jpnih.gov The replacement of the amide group with a lactone, as in indolactone-V, results in a molecule that exists only in the inactive sofa-like conformer, demonstrating the crucial role of the amide group in achieving the active twist conformation. nih.gov
The conformation of the lactam ring can be influenced by substituents on the ring itself. For example, the design and synthesis of benzolactam-Vs, where the indole ring is replaced by a benzene (B151609) ring, have provided valuable insights. acs.org Eight-membered benzolactam-V8 analogues are constrained to the twist form and exhibit strong biological activity, while nine- and ten-membered benzolactam-V9 and -V10 analogues are restricted to the sofa form and are inactive. acs.org This further supports the hypothesis that the twist conformation is essential for activity.
| Lactam Ring Conformation | Amide Bond Isomer | Biological Activity | PKC Isozyme Binding | Reference |
|---|---|---|---|---|
| Twist | Cis | Active | Binds to both conventional and novel PKCs | kagawa-u.ac.jpacs.orgnih.govresearchgate.net |
| Sofa | Trans | Inactive | Selectively binds to novel PKCs (in some restricted analogues) | kagawa-u.ac.jpacs.orgnih.govresearchgate.net |
Stereochemical Determinants of Activity
The stereochemistry of (-)-Indolactam V is a crucial factor governing its biological activity. The molecule possesses two asymmetric carbon atoms at positions C9 and C12, giving rise to four possible stereoisomers. google.com SAR studies have consistently demonstrated that the naturally occurring (-)-enantiomer with the (S) configuration at both C9 and C12 is the most biologically active form. nsf.govnih.gov
Alterations to the stereochemistry at either C9 or C12 have been shown to significantly diminish or abolish biological activity. nsf.gov For example, stereoisomers of (-)-Indolactam V with different configurations at these centers exhibit reduced potency in cancer cell lines and limited ability to bind efficiently to the PKC C1 regulatory domain. nsf.gov This is because the specific spatial arrangement of the substituents on the lactam ring, dictated by the stereochemistry at C9 and C12, is essential for maintaining the active "twist" conformation and for proper interaction with the binding site on the receptor. nsf.gov
The enantiomer of (-)-Indolactam V, (+)-Indolactam V, has been reported to be inactive in several key cancer cell lines at micromolar concentrations. nsf.gov While some studies have suggested that (+)-Indolactam V may retain some biological activities, the general consensus is that the (-)-enantiomer is significantly more potent. nsf.govgoogle.com This stereochemical preference underscores the highly specific nature of the interaction between indolactam analogues and their biological targets.
The importance of stereochemistry extends beyond the core indolactam structure to its substituted derivatives. The chiral substituents on the indole and lactam rings must have the proper configuration to elicit a biological response. nih.gov For instance, in studies on the inhibition of adipose conversion, only the (-)-indolactam-V isomer was found to be biologically active, while the other three stereoisomers were without effect. nih.gov
| Stereoisomer | Configuration at C9 | Configuration at C12 | Relative Biological Activity | Reference |
|---|---|---|---|---|
| (-)-Indolactam V | S | S | High | nsf.govnih.gov |
| (+)-Indolactam V | R | R | Low to inactive | nsf.gov |
| Other diastereomers | Altered at C9 or C12 | Significantly diminished or inactive | nsf.gov |
Rational Design Principles for Modulating Selectivity and Potency
The rational design of indolactam analogues with modulated selectivity and potency is guided by the extensive SAR data gathered over the years. The primary goal is to develop compounds that can selectively target specific PKC isozymes or other related receptors, thereby offering more precise therapeutic interventions with fewer side effects.
One key principle is the manipulation of hydrophobic interactions. The introduction of hydrophobic substituents at positions C6, C7, or C12 of the indolactam core can enhance potency. kagawa-u.ac.jptandfonline.com For example, substituting the isopropyl group at C12 with other hydrophobic groups can increase the affinity for PKC. kagawa-u.ac.jp However, the nature of these substituents can also influence selectivity. Analogues with alkyl substituents at C12 that lack alpha-branching, such as indolactam-nV and indolactam-L, have shown moderate selectivity for novel PKC isozymes over conventional ones. kagawa-u.ac.jp
Another important design strategy involves modifying the indole ring to influence isozyme selectivity. As mentioned earlier, introducing a bulky isopropyl group at the N-1 position of (-)-Indolactam V has been found to dramatically increase selectivity for novel PKC isozymes. kagawa-u.ac.jp This suggests that steric bulk at this position can be used to discriminate between the binding sites of different PKC isozymes.
The conformation of the lactam ring is also a critical target for rational design. By synthesizing conformationally restricted analogues, it is possible to favor binding to specific classes of PKC isozymes. researchgate.net For instance, sofa-restricted analogues with a hydrophobic chain at an appropriate position have been proposed as promising leads for designing agents with high selectivity for novel PKC isozymes. researchgate.net
Furthermore, modifications to the amide group of the lactam ring have been explored. Replacing the amide group with an ester group, for example, is a strategy to abolish the hydrogen-bonding donor ability of the amide hydrogen with minimal conformational changes, potentially leading to selectivity for novel PKC C1B domains. kyoto-u.ac.jp The synthesis of indolactone-V, the lactone analogue of (-)-Indolactam V, was an early exploration of this principle. nih.gov
Finally, computational docking simulations and mutagenesis studies have provided a clearer understanding of the interactions between indolactam analogues and PKC at the molecular level. nih.govacs.org These tools allow for the prediction of binding modes and the identification of key residues in the receptor binding site that are crucial for high-affinity binding. This knowledge is invaluable for the rational design of new ligands with improved potency and selectivity. nih.gov
Analytical and Isotopic Research Applications
Application of Deuterated Analogues (e.g., (-)-Indolactam V-d8)
Deuterium-labeled compounds, such as (-)-Indolactam V-d8, are stable, non-radioactive isotopic variants of an analyte. medchemexpress.com In these molecules, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This substitution results in an increased molecular weight but does not significantly alter the chemical properties, structure, or biological activity of the compound. researchgate.net These characteristics make deuterated analogues invaluable in quantitative and metabolic research. researchgate.netnih.gov
Accurate quantification of analytes in complex biological matrices is a significant challenge due to variations in sample preparation, instrument response, and matrix effects. chromatographyonline.comavantiresearch.com The internal standard method is a widely used technique to correct for these variations. An ideal internal standard behaves identically to the analyte during extraction, chromatography, and ionization. uni-muenchen.de
Stable isotope-labeled analogues are considered the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) applications. chromatographyonline.comuni-muenchen.de (-)-Indolactam V-d8 is specifically designed for this purpose. Because its physical and chemical properties are nearly identical to the non-labeled (-)-Indolactam V, it co-elutes during chromatographic separation and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. chromatographyonline.com
A known concentration of (-)-Indolactam V-d8 is added to a sample before processing. The analyte, (-)-Indolactam V, is then quantified by comparing its mass spectrometry signal response to that of the internal standard. creative-proteomics.com Since the internal standard and analyte are affected proportionally by experimental variations, the ratio of their signals provides a highly accurate and precise measurement of the analyte's concentration. uni-muenchen.de
Table 1: Advantages of Using (-)-Indolactam V-d8 as an Internal Standard
| Feature | Benefit |
|---|---|
| Co-elution | Experiences the same matrix effects and instrument conditions as the analyte at the exact time of elution. chromatographyonline.com |
| Identical Extraction Recovery | Corrects for analyte loss during sample preparation steps like liquid-liquid extraction or solid-phase extraction. |
| Mass Difference | Easily distinguished from the native analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z). avantiresearch.com |
| Improved Accuracy & Precision | Normalizes for variations in injection volume and fluctuations in mass spectrometer sensitivity, leading to more reliable data. uni-muenchen.decreative-proteomics.com |
Stable isotope tracers are powerful tools for investigating the metabolic fate of compounds in biological systems. nih.gov By introducing a labeled compound, researchers can track its journey through various metabolic pathways, identifying and quantifying its metabolites. researchgate.net
While no specific metabolic tracing studies using (-)-Indolactam V-d8 have been published, its properties make it suitable for such applications. For instance, it could be used to study the metabolic stability of the indolactam core. After administration to an in vitro system (like liver microsomes) or an in vivo model, samples can be analyzed by LC-MS. The mass difference between the parent drug (-)-Indolactam V-d8 and its potential metabolites allows for their unambiguous detection against a complex biological background. This approach helps to differentiate drug-derived metabolites from endogenous molecules and can reveal sites on the molecule that are susceptible to enzymatic modification, such as hydroxylation or oxidation. researchgate.netnih.gov
Use as Internal Standards in Mass Spectrometry-Based Quantification
Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, CD, DFT)
Spectroscopic techniques are fundamental for determining the structure, conformation, and absolute stereochemistry of chiral molecules like (-)-Indolactam V. These methods, often supported by computational calculations, provide critical insights into the molecule's three-dimensional shape, which is directly linked to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying (-)-Indolactam V. 1H NMR studies have revealed that the compound exists as a mixture of two stable conformers (often referred to as sofa and twist forms) in solution, with the ratio depending on the solvent. clockss.orgmdpi.com The chemical shifts and coupling constants of specific protons, particularly those on the nine-membered ring, differ significantly between the conformers, allowing for their characterization. tandfonline.com For (-)-Indolactam V-d8, the 1H NMR spectrum would be expected to show the absence of signals corresponding to the eight deuterated positions, providing a clear confirmation of successful isotopic labeling.
Table 2: Reported 1H NMR Spectroscopic Data for (-)-Indolactam V (Conformers in CDCl3)
| Proton | Conformer A (δ, ppm) | Conformer B (δ, ppm) |
|---|---|---|
| H-5 | ~7.0 | ~6.50 |
| H-10 | ~4.74 (J=11.6 Hz) | ~7.36 (J=0 Hz) |
Data derived from published spectral features. tandfonline.com
Circular Dichroism (CD) spectroscopy is used to investigate the stereochemical features of chiral molecules. The CD spectrum of (-)-Indolactam V is characteristic of its absolute configuration at the chiral centers (C9 and C12). tandfonline.com The sign and intensity of the Cotton effects, particularly the peak around 230 nm associated with the lactam carbonyl group, are highly sensitive to the molecule's conformation. tandfonline.com The CD spectrum of (-)-Indolactam V-d8 is expected to be identical to that of the non-labeled compound, as deuterium substitution does not affect the molecule's chiroptical properties.
Density Functional Theory (DFT) calculations are computational methods used to model molecular structures and predict spectroscopic properties. mdpi.com For indolactams, DFT has been used to calculate the relative energies of different conformers, predict their geometric parameters (bond lengths and angles), and simulate their NMR and IR spectra. researchgate.net These theoretical calculations are then compared with experimental data to validate the proposed structures and conformational assignments. mdpi.com
Chromatographic and Separation Methodologies for Indolactams
The separation and purification of indolactams from natural sources or synthetic reaction mixtures require effective chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of (-)-Indolactam V and its analogues. tandfonline.comnih.govsigmaaldrich.com
Reversed-phase HPLC is particularly well-suited for this purpose. In this technique, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. nih.govphcog.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Due to their nearly identical chemical structures and polarity, (-)-Indolactam V and (-)-Indolactam V-d8 exhibit virtually the same retention time under a given set of chromatographic conditions. This co-elution is a critical property for the use of the deuterated compound as an internal standard. chromatographyonline.com
Table 3: Typical Chromatographic System for Indolactam Analysis
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.gov |
| Stationary Phase | C18 (Octadecylsilyl) silica gel column phcog.com |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). phcog.com |
| Detection | UV detector (monitoring at a wavelength like 297 nm) or Mass Spectrometer (MS). phcog.com |
| Application | Purity assessment, quantification, and preparative isolation. tandfonline.comsigmaaldrich.com |
Advanced Research Perspectives and Future Directions
Computational Chemistry and Molecular Modeling
Computational methods provide profound insights into the molecular interactions that govern the biological activity of (-)-Indolactam V. These approaches are essential for understanding its mechanism of action and for the rational design of new, more selective therapeutic agents.
Docking Studies and Binding Mode Predictions
Computational docking simulations have been instrumental in elucidating how (-)-Indolactam V (ILV) binds to the C1 regulatory domains of PKC isozymes. nih.gov These studies consistently predict that ILV binds within the hydrophilic cleft of the C1 domain, mimicking the binding of the endogenous ligand, diacylglycerol (DAG). nih.govacs.org
The predicted binding mode is characterized by a network of specific interactions:
Hydrogen Bonding: The model suggests that the C14 primary alcohol, the amide NH, and the C11 carbonyl group of the indolactam core are key pharmacophoric elements. nsf.gov These groups form crucial hydrogen bonds with conserved residues in the PKC C1 domain, anchoring the molecule in the binding site. nih.govacs.org
Hydrophobic Interactions: The isopropyl group at C12 and the indole (B1671886) ring itself engage in significant hydrophobic interactions with nonpolar residues within the binding pocket. nih.gov Docking simulations with the PKCδ C1B domain suggest the C12 isopropyl group is positioned near the side chain of Leu24. kagawa-u.ac.jp Furthermore, the indole ring is believed to participate in a CH/π interaction with Pro-11 of the PKCδ C1B domain. kagawa-u.ac.jp
These computational predictions are strongly supported by experimental data from site-directed mutagenesis and structure-activity relationship (SAR) studies, which confirm the quantitative contribution of these conserved residues to the binding affinity of ILV. nih.govacs.org The docking models provide a structural basis for understanding the high affinity of ILV and for designing novel PKC ligands. nih.gov
Conformational Dynamics Simulations
The biological activity of (-)-Indolactam V is intrinsically linked to its conformational flexibility. In solution, the molecule exists as an equilibrium between two stable conformers: a 'twist' form with a cis-amide bond and a 'sofa' form with a trans-amide bond. acs.org Experimental and computational studies have determined that the twist conformation is the biologically active form responsible for PKC binding. nih.govacs.org
While extensive molecular dynamics (MD) simulations focusing specifically on the (-)-Indolactam V-d8/PKC complex are not widely published, this computational technique is critical in the field. MD simulations offer a way to model the dynamic nature of the ligand-receptor interaction, including the influence of the lipid membrane environment where PKC activation occurs. nih.gov
Key applications of MD simulations in this area include:
Investigating Biosynthesis: MD simulations have been used to study the enzymatic synthesis of Indolactam V, revealing that specific conformational changes in the precursor molecule are necessary for the key C-N bond formation to occur. nih.govacs.org
Refining Binding Models: For related PKC ligands, MD simulations are employed to predict the free energy of binding to PKC C1 domains and to understand the dynamic behavior of the complex within a phospholipid bilayer, offering insights that static docking cannot provide. nih.gov
Analyzing Stereoisomers: Docking simulations of different stereoisomers of Indolactam V have shown that conformations that deviate from the natural product's structure have a reduced number of interactions with the PKC C1B domain, which correlates with their diminished biological activity. nsf.gov This highlights the critical role of the specific three-dimensional structure determined by its conformational dynamics.
Development of Novel Research Tools and Chemical Probes
(-)-Indolactam V and its synthetic analogs are powerful research tools for investigating the complex roles of PKC in cellular signaling. nsf.gov Their ability to potently activate PKC allows researchers to probe PKC-dependent pathways involved in processes like cell differentiation, tumor promotion, and neurodegeneration. cam.ac.ukcam.ac.uk For example, (-)-Indolactam V was used to identify PKC activation as a novel mechanism for the upregulation of the RGS2 protein.
The deuterated form, (-)-Indolactam V-d8 , represents a specialized chemical probe. The primary application of deuterium-labeled compounds like (-)-Indolactam V-d8 is in analytical chemistry, particularly in studies involving mass spectrometry. It serves as an ideal internal standard for quantifying the non-deuterated compound in biological samples, ensuring greater accuracy and precision in metabolic and pharmacokinetic studies.
Furthermore, the indolactam scaffold is a template for creating new chemical probes. By synthesizing analogs with altered substituents, researchers have developed tools to explore structure-activity relationships and to dissect the functions of different PKC isozymes. acs.orgresearchgate.net These derivatives, including conformationally restricted analogs, serve as probes to understand the structural requirements for PKC binding and activation.
Strategies for Enhancing Isozyme Selectivity and Specificity in Target Modulation
A major goal in PKC research is the development of ligands that can selectively activate or inhibit specific PKC isozymes. Given that different isozymes can have opposing biological roles, isozyme-selective compounds are crucial for therapeutic applications. (-)-Indolactam V itself shows some selectivity, binding preferentially to the C1B domains of novel PKC isozymes (δ, ε, η, θ) over the C1A domains of conventional PKCs. Research has identified several strategies to enhance this selectivity.
Key Strategies for Enhancing Selectivity:
Conformational Restriction: Synthesizing conformationally rigid analogs has proven to be a successful strategy. While analogs restricted to the cis amide conformation retain binding profiles similar to the parent compound, analogs locked in the trans amide conformation show significantly enhanced selectivity for novel PKC isozymes (nPKCs).
Substitution at Position 1: Introducing bulky substituents at the N-1 position of the indole ring can dramatically increase selectivity for nPKCs. For instance, adding a bulky isopropyl group at this position markedly improves the selectivity profile. kagawa-u.ac.jp
Substitution at Position 12: Modifying the alkyl group at the C-12 position also modulates selectivity. Analogs with unbranched alkyl side chains, such as indolactam-nV and indolactam-L, exhibit moderate selectivity for nPKCs over conventional PKC isozymes (cPKCs). kagawa-u.ac.jp
Scaffold Modification: Replacing the indole core with a benzolactam structure has led to new compounds with improved isozyme selectivity relative to ILV derivatives. Furthermore, creating a bridge between positions 5 and 13 of the indolactam ring system represents an effective design strategy for developing novel PKC activators with high isozyme selectivity. acs.org
These strategies are guided by computational models and an iterative process of synthesis and biological testing, paving the way for the development of highly specific PKC modulators for research and therapeutic use.
Q & A
Q. How should contradictory findings about (-)-Indolactam V-d8’s metabolic stability be addressed in publications?
- Methodological Answer : Disclose all experimental variables (e.g., cell type, incubation time, solvent). Use a "reproducibility checklist" to ensure:
- Raw data transparency (deposit in repositories like Zenodo).
- Detailed Materials & Methods (e.g., LC-MS parameters, software versions).
- Negative results sections to contextualize limitations .
Experimental Design & Reporting
Q. What structural characterization data are essential for publishing (-)-Indolactam V-d8 studies?
Q. Q. How can researchers optimize (-)-Indolactam V-d8’s solubility for in vitro vs. in vivo applications?
Q. What are common pitfalls in interpreting (-)-Indolactam V-d8’s PKC activation data, and how can they be avoided?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
